N1,N3,N5-tris(2-furylmethyl)benzene-1,3,5-tricarboxamide
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Overview
Description
N,N’,N’'-TRIS(2-FURYLMETHYL)-1,3,5-BENZENETRICARBOXAMIDE is an organic compound that belongs to the class of amides. This compound is characterized by the presence of three 2-furylmethyl groups attached to a benzene ring through amide linkages. The furan rings are five-membered aromatic rings containing one oxygen atom, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-TRIS(2-FURYLMETHYL)-1,3,5-BENZENETRICARBOXAMIDE typically involves the reaction of 1,3,5-benzenetricarboxylic acid chloride with 2-furylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’'-TRIS(2-FURYLMETHYL)-1,3,5-BENZENETRICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The amide groups can be reduced to amines.
Substitution: The hydrogen atoms on the furan rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
N,N’,N’'-TRIS(2-FURYLMETHYL)-1,3,5-BENZENETRICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’,N’'-TRIS(2-FURYLMETHYL)-1,3,5-BENZENETRICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The furan rings and amide groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N,N’,N’'-TRIS(2-THIENYLMETHYL)-1,3,5-BENZENETRICARBOXAMIDE: Similar structure but with thiophene rings instead of furan rings.
N,N’,N’'-TRIS(2-PYRIDYLMETHYL)-1,3,5-BENZENETRICARBOXAMIDE: Contains pyridine rings instead of furan rings.
Uniqueness
N,N’,N’'-TRIS(2-FURYLMETHYL)-1,3,5-BENZENETRICARBOXAMIDE is unique due to the presence of furan rings, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H21N3O6 |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
1-N,3-N,5-N-tris(furan-2-ylmethyl)benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C24H21N3O6/c28-22(25-13-19-4-1-7-31-19)16-10-17(23(29)26-14-20-5-2-8-32-20)12-18(11-16)24(30)27-15-21-6-3-9-33-21/h1-12H,13-15H2,(H,25,28)(H,26,29)(H,27,30) |
InChI Key |
CTXJMGMFLSIKRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=CC(=C2)C(=O)NCC3=CC=CO3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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